molecular formula C25H29N7 B2625107 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878063-94-6

6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2625107
CAS No.: 878063-94-6
M. Wt: 427.556
InChI Key: KJKXNDKLSWAYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-94-6) is a synthetic small molecule belonging to the class of 1H-pyrazolo[3,4-d]pyrimidine derivatives, which are recognized as purine analogs and versatile scaffolds in medicinal chemistry . This compound is of significant interest in oncological and pharmacological research, particularly as a potential inhibitor of protein tyrosine kinases (PTKs) like the Epidermal Growth Factor Receptor (EGFR) . The molecular design incorporates a flat heteroaromatic ring system to occupy the adenine binding pocket of kinases, a hydrophobic tail for embedding in hydrophobic regions, and a benzylpiperazine moiety that may serve as a spacer for hydrogen bonding interactions . Such a structure aligns with key pharmacophoric features of established EGFR-TK inhibitors. Preliminary research on structurally similar pyrazolo[3,4-d]pyrimidine compounds has demonstrated promising broad-spectrum cytotoxic activity against various cancer cell lines and significant inhibitory effects on EGFR tyrosine kinase with IC50 values in the nanomolar range . These derivatives are also investigated for their ability to inhibit P-glycoprotein, a key mediator of multi-drug resistance in cancer cells, and to induce cell cycle arrest and apoptosis . As a building block, this compound can be used to develop novel disubstituted derivatives with tailored pharmacological properties . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7/c1-18-9-10-21(15-19(18)2)27-23-22-16-26-30(3)24(22)29-25(28-23)32-13-11-31(12-14-32)17-20-7-5-4-6-8-20/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXNDKLSWAYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperazine and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(4-Benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID (Evidence) Core Structure Position 6 Substitution Position 4 Substitution Key Implications
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Benzylpiperazinyl N-(3,4-Dimethylphenyl) High lipophilicity; potential CNS activity
(946265-25-4) Pyrazolo[3,4-d]pyrimidine 4-Methylpiperazinyl N-(4-Methylphenyl) Reduced steric bulk vs. benzyl; improved solubility
(N-benzyl-1-(4-chlorophenyl)-...) Pyrazolo[3,4-d]pyrimidine Chlorophenyl at N1 N-Benzyl Increased electron-withdrawing effects; possible toxicity concerns
(6-(Chloromethyl)-N,1-dimethyl-...) Pyrazolo[3,4-d]pyrimidine Chloromethyl N-Methyl Higher reactivity; potential for off-target alkylation
(EPPA-1) Pyrazolo[3,4-b]pyridine 4-Methylpiperazinylmethyl-oxadiazole N-(Tetrahydro-2H-pyran-4-yl) Broader kinase/PDE4 inhibition; improved therapeutic index (TI = 578)

Substituent Effects on Pharmacological Activity

  • Piperazine Modifications : The 4-benzylpiperazine in the target compound likely enhances blood-brain barrier penetration compared to 4-methylpiperazine (), but may reduce solubility. In contrast, EPPA-1 () uses a piperazinylmethyl-oxadiazole group, balancing potency and emetogenicity (TI = 578 vs. rolipram’s TI = 0.15) .
  • Chlorophenyl groups () may confer higher metabolic lability .

Physicochemical and Pharmacokinetic Trends

Table 2: Calculated Properties (Estimated)

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Rotatable Bonds
Target Compound ~470 ~3.8 1 6
(946265-25-4) 440.58 3.2 1 5
(EPPA-1) 482.55 2.5 3 8
  • Rotatable bonds (6) indicate moderate conformational flexibility, balancing target engagement and metabolic stability .

Biological Activity

6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold for many biologically active molecules. The presence of the benzylpiperazine and dimethylphenyl groups enhances its pharmacological properties, making it a subject of interest in drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N7C_{25}H_{29}N_{7}, with a molecular weight of approximately 427.54 g/mol. The structure includes a pyrazolopyrimidine framework that is substituted with a benzylpiperazine moiety and a dimethylphenyl group. This structural arrangement is believed to significantly influence its biological activity.

Property Value
Molecular FormulaC25H29N7
Molecular Weight427.54 g/mol
IUPAC Name6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
InChIInChI=1S/C25H29N7/c1-18-9-10-21(15-19(18)2)27-23-22-16-26-30(3)24(22)29-25(28-23)32-13-11-31(12-14-32)17-20-7-5-4-6-8-20/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,28,29)

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in the body. One significant mechanism involves its action as a ligand for dopamine receptors. By binding to these receptors, the compound can modulate neurotransmission pathways that are crucial in neurological conditions such as depression and anxiety disorders.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds often exhibit antidepressant and anxiolytic properties. For instance, studies have shown that piperazine derivatives can inhibit serotonin reuptake and enhance serotonergic activity in the brain, which is beneficial for treating mood disorders .

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine scaffold has been linked to anticancer activity in various studies. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The specific interactions of 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine with cancer-related targets remain an area for further investigation .

Anti-inflammatory Activity

In addition to its neuropharmacological effects, this compound may also possess anti-inflammatory properties. Studies on related compounds have suggested that they can inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a pivotal role in inflammation pathways. The potential of this compound as an anti-inflammatory agent warrants further exploration through in vitro and in vivo studies .

Case Studies

  • Case Study on Antidepressant Activity : A study involving various piperazine derivatives demonstrated significant improvements in depressive-like behaviors in animal models after administration of compounds structurally similar to 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amines.
  • Cell Proliferation Assays : In vitro assays conducted on cancer cell lines showed that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold inhibited cell growth at micromolar concentrations.

Q & A

Basic: What synthetic methodologies are reported for preparing pyrazolo[3,4-d]pyrimidine derivatives structurally related to this compound?

Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves:

  • Nucleophilic substitution reactions (e.g., reacting pyrazolo-pyrimidine intermediates with alkyl/aryl halides or benzylpiperazine derivatives in solvents like acetonitrile or dichloromethane) .
  • Condensation reactions with aromatic aldehydes or substituted benzoyl chlorides under reflux conditions, followed by purification via recrystallization (e.g., using ethanol or acetonitrile) .
  • Characterization via IR spectroscopy (to confirm functional groups like NH or C=O) and 1H NMR^1 \text{H NMR} (to validate substitution patterns and aromatic protons) .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR} to verify methyl groups (e.g., δ ~2.3 ppm for CH3_3), benzyl protons (δ ~3.5–4.0 ppm), and aromatic protons (δ ~6.8–8.0 ppm) .
    • 13C NMR^13 \text{C NMR} to confirm pyrimidine and pyrazole ring carbons (δ ~150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To validate molecular weight (e.g., ESI-MS m/z calculated for C23_{23}H28_{28}N8_8: 424.245) .
  • HPLC Purity Analysis: Ensure >95% purity using reverse-phase chromatography .

Advanced: How might structural modifications (e.g., benzylpiperazine substitution) influence the compound’s bioactivity?

Answer:

  • Piperazine Substituents: The 4-benzylpiperazine group can enhance solubility and receptor binding via its flexible amine moiety, as seen in analogs targeting kinase inhibitors .
  • Aryloxy/Alkoxy Groups: Substitutions on the phenyl ring (e.g., 3,4-dimethylphenyl) may alter lipophilicity and metabolic stability, impacting cellular uptake .
  • Methodological Insight: Comparative SAR studies using analogs with varying substituents (e.g., morpholine vs. benzylpiperazine) can elucidate key pharmacophores .

Advanced: How should researchers address contradictions in biological activity data between studies?

Answer:
Contradictions may arise due to:

  • Purity Variability: Impurities >5% (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and elemental analysis .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native proteins) require standardization .
  • Structural Confirmation: Re-synthesize the compound using published protocols (e.g., ) to rule out batch-specific anomalies .

Advanced: What strategies optimize coupling reactions involving benzylpiperazine derivatives?

Answer:

  • Catalyst Systems: Use copper(I) bromide or cesium carbonate to facilitate Ullmann or Buchwald-Hartwig couplings, improving yields of N-arylpiperazine derivatives .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of halogenated intermediates .
  • Temperature Control: Reflux at 80–100°C for 10–24 hours ensures complete substitution while minimizing side reactions .

Advanced: How can computational modeling aid in designing derivatives of this compound?

Answer:

  • Docking Studies: Predict binding modes to targets like kinases or GPCRs using software (e.g., AutoDock Vina) and crystal structures from the PDB .
  • QSAR Models: Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to prioritize synthetic targets .
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CYP450 interactions) early in design .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

  • Purification: Recrystallization from acetonitrile may become inefficient at large scales; switch to column chromatography or fractional distillation .
  • Exothermic Reactions: Control temperature during benzylpiperazine coupling to avoid decomposition .
  • Yield Optimization: Replace low-yielding steps (e.g., <20% in some Mannich reactions) with high-efficiency alternatives (e.g., microwave-assisted synthesis) .

Advanced: How to validate the compound’s mechanism of action in cellular assays?

Answer:

  • Target Engagement Assays: Use competitive binding studies (e.g., fluorescence polarization) with known inhibitors .
  • Pathway Analysis: Combine RNA sequencing and phosphoproteomics to identify downstream effects (e.g., MAPK/ERK modulation) .
  • CRISPR Knockout Models: Confirm target specificity by testing activity in cells lacking the putative target gene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.